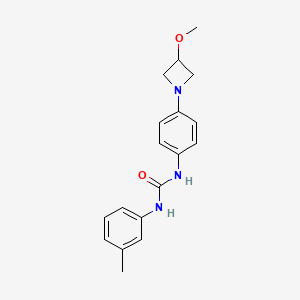

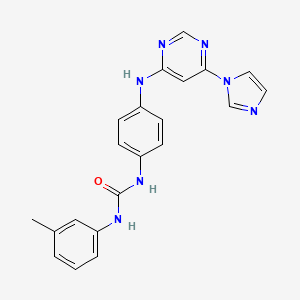

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as AZD-9668, is a small molecule inhibitor of neutrophil elastase. It has been studied for its potential therapeutic applications in various inflammatory diseases.

Scientific Research Applications

Synthetic Applications and Therapeutic Potential

Antiparkinsonian Activity and Neuroprotection

Compounds related to 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea have been synthesized and evaluated for their antiparkinsonian activity. For instance, urea and thiourea derivatives have shown significant activity in haloperidol-induced catalepsy in mice, indicating their potential in treating Parkinson's disease. These compounds also demonstrate neuroprotective properties, as suggested by biochemical estimations highlighting their effects on malondialdehyde, glutathione, superoxide dismutase, and glutathione peroxidase levels in brain homogenate (Azam, Alkskas, & Ahmed, 2009).

Inhibition of Human Leukocyte Elastase

Beta-lactam inhibitors, which share structural motifs with the queried compound, have been developed for their potent in vitro and in vivo inhibitory potency against human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes. These compounds, through modification of the alkyl groups, show enhanced HLE inhibition, suggesting a potential therapeutic application in treating diseases with an inflammatory component (Finke et al., 1995).

Cancer Cell Inhibition and Pharmacokinetics

Deuterium-labeled versions of related compounds, designed for improved pharmacokinetic studies, exhibit potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The synthesis of these labeled compounds aids in drug absorption, distribution, and other pharmacokinetic studies, highlighting their importance in the development of therapeutic agents (Liang et al., 2020).

Synthesis of Glycolurils and Analogues

The development of new methods for synthesizing glycolurils and their analogues, which include pharmacologically active compounds (antibacterial, nootropic, neurotropic agents), demonstrates the broad applicability of urea-derived compounds in medicine and technology (Kravchenko, Baranov, & Gazieva, 2018).

Inhibitors of Protein Kinases

Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) has uncovered compounds with potent inhibitory activity, indicating potential applications in cancer treatment. These inhibitors, through specific substitutions, achieve significant potency, providing insight into the design of targeted therapies (Pireddu et al., 2012).

properties

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)20-18(22)19-14-6-8-16(9-7-14)21-11-17(12-21)23-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDXWHNXUZXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)